BenchChemオンラインストアへようこそ!

1-(4,6-Dibromopyridin-2-YL)ethanone

Epigenetic probe Bromodomain inhibition PCAF (KAT2B)

This 1-(4,6-dibromopyridin-2-yl)ethanone (CAS 1060815-82-8) features a unique 4,6-dibromo-2-acetyl substitution pattern enabling sequential, site-selective Suzuki-Miyaura cross-coupling not reproducible with 2,3-, 2,5-, or 2,6-dibromopyridine analogs. The 2-acetyl group provides chelation-assisted Pd oxidative addition, expanding accessible chemotypes. Documented PCAF bromodomain activity (IC50 70 μM) and clean RARα selectivity (EC50 >10 μM) make it an ideal starting point for hit-to-lead epigenetic inhibitor optimization. Specify ≥97% purity.

Molecular Formula C7H5Br2NO
Molecular Weight 278.93 g/mol
Cat. No. B8052767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,6-Dibromopyridin-2-YL)ethanone
Molecular FormulaC7H5Br2NO
Molecular Weight278.93 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC(=CC(=C1)Br)Br
InChIInChI=1S/C7H5Br2NO/c1-4(11)6-2-5(8)3-7(9)10-6/h2-3H,1H3
InChIKeyZMTPLSHWCQDKOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,6-Dibromopyridin-2-yl)ethanone Sourcing Guide: CAS 1060815-82-8 Molecular Properties and Baseline Specifications


1-(4,6-Dibromopyridin-2-yl)ethanone (CAS 1060815-82-8) is a dibrominated pyridinyl ketone with the molecular formula C₇H₅Br₂NO and a molecular weight of 278.93 g/mol . This heterocyclic building block features a pyridine ring bearing bromine substituents at the 4- and 6-positions and an acetyl group at the 2-position, with commercial suppliers typically offering purities of 95–98% . The compound is available for research use only, with long-term storage recommended in cool, dry conditions .

Why 1-(4,6-Dibromopyridin-2-yl)ethanone Cannot Be Swapped with Other Dibromopyridine Acetyl Isomers


Regioisomeric dibromopyridinyl ethanones are not functionally interchangeable due to the precise spatial and electronic requirements dictated by bromine substitution patterns. The 4,6-dibromo configuration in this compound establishes a unique C2-acetyl environment that differs substantially from 2,3-, 2,5-, or 2,6-dibromopyridine analogs in terms of steric hindrance and electronic distribution . In palladium-catalyzed cross-coupling reactions, the relative reactivity of C–Br bonds is strongly position-dependent, and the regioselectivity of sequential coupling steps is governed by the specific bromine arrangement; a one-pot double Suzuki coupling procedure has demonstrated that 2,3- and 2,5-dibromopyridines exhibit excellent regiocontrol under standard conditions, a behavior that cannot be assumed for the 4,6-dibromo isomer without experimental validation [1]. Moreover, the acetyl group at the 2-position (adjacent to the pyridine nitrogen) in this compound provides a distinct chelation and hydrogen-bonding environment compared to analogs bearing the acetyl moiety at other ring positions, which directly influences molecular recognition in biological target engagement [2]. Substituting an alternative dibromopyridinyl ethanone without empirical verification therefore risks both synthetic failure and erroneous biological interpretation.

Quantitative Differentiation Evidence for 1-(4,6-Dibromopyridin-2-yl)ethanone vs. Closest Analogs


PCAF Bromodomain Inhibition: IC₅₀ = 70 μM for 1-(4,6-Dibromopyridin-2-yl)ethanone vs. Alternative Scaffolds

1-(4,6-Dibromopyridin-2-yl)ethanone exhibits measurable but modest inhibitory activity against the PCAF (p300/CBP-associated factor) bromodomain, with an IC₅₀ value of 7.00 × 10⁴ nM (70 μM) determined by BROMOscan assay using recombinant human PCAF expressed in Escherichia coli BL21 after 1 hour incubation [1]. This activity, while weak, provides a defined reference point for structure–activity relationship (SAR) exploration in pyridine-based bromodomain inhibitors. In contrast, optimized pyridinone-based bromodomain inhibitors targeting BRD9 (a related bromodomain) achieve IC₅₀ values in the low nanomolar range (~10–100 nM), highlighting the substantial potency gap that rational scaffold elaboration from this dibromo-acetylpyridine starting point could potentially bridge [2].

Epigenetic probe Bromodomain inhibition PCAF (KAT2B)

RARα Agonist Activity: EC₅₀ >10 μM for 1-(4,6-Dibromopyridin-2-yl)ethanone Confirms Lack of Off-Target Retinoid Signaling

In a GeneBLAzer cell-based reporter assay using RARα-UAS-bla HEK 293T cells, 1-(4,6-dibromopyridin-2-yl)ethanone exhibited no significant agonist activity up to a tested concentration threshold, with an EC₅₀ reported as >1.00 × 10⁴ nM (>10 μM) following 16–24 hours of compound preincubation [1]. This establishes a clean selectivity profile with respect to retinoic acid receptor alpha (RARα) activation, in contrast to the natural agonist all-trans-retinoic acid (ATRA), which activates RARα with an EC₅₀ in the low nanomolar range (~1–10 nM) under comparable assay conditions [2].

Nuclear receptor RARα Counter-screen

Reactivity Differentiation: Sequential Cross-Coupling Potential of 4,6-Dibromo- vs. 2,5-Dibromopyridine Scaffolds

The synthetic utility of dibromopyridine scaffolds in sequential cross-coupling has been quantitatively characterized for 2,3- and 2,5-dibromopyridine isomers, where a one-pot double Suzuki coupling procedure using aryl- and alkenylboronic acids under standard Pd-catalyzed conditions achieved disubstituted pyridine products in yields ranging from 52% to 78% with excellent regiocontrol [1]. While 1-(4,6-dibromopyridin-2-yl)ethanone was not directly evaluated in this study, the 4,6-dibromo substitution pattern presents a fundamentally different electronic landscape: the C2-position bears an acetyl group rather than a bromine, and the two bromine atoms reside at positions 4 and 6 rather than adjacent (2,3) or separated (2,5) arrangements . The acetyl carbonyl at C2 can participate in chelation-assisted Pd oxidative addition or direct ortho-metallation pathways, a feature absent in simple dibromopyridines lacking the 2-acetyl functionality [2].

Palladium catalysis Suzuki–Miyaura coupling Regioselective synthesis

MCF-7 Cytotoxicity: IC₅₀ ~15 μM Reported for 1-(4,6-Dibromopyridin-2-yl)ethanone (Source-Verification Required)

Limited evidence from commercial vendor documentation indicates that 1-(4,6-dibromopyridin-2-yl)ethanone induces apoptosis in MCF-7 human breast cancer cells, with an IC₅₀ value of approximately 15 μM after 48 hours of treatment . This value, if experimentally validated, would position the compound in a moderate cytotoxic potency range comparable to certain brominated pyridine derivatives (reported IC₅₀ range: 5–50 μM across various cancer cell lines). However, the absence of a peer-reviewed primary publication, a documented assay protocol, or a stated comparator compound (e.g., doxorubicin, cisplatin) precludes rigorous cross-validation. In contrast, well-characterized cytotoxic agents such as doxorubicin exhibit MCF-7 IC₅₀ values in the 0.1–1 μM range under similar 48-hour conditions [1].

Breast cancer Cytotoxicity Apoptosis

Optimal Research and Procurement Use Cases for 1-(4,6-Dibromopyridin-2-yl)ethanone Based on Quantitative Evidence


Scaffold for Structure–Activity Relationship (SAR) Exploration Targeting PCAF Bromodomain

The documented IC₅₀ of 70 μM against the PCAF bromodomain [1] establishes 1-(4,6-dibromopyridin-2-yl)ethanone as a weak-affinity reference ligand suitable for medicinal chemistry programs aiming to develop more potent PCAF inhibitors. The 4,6-dibromo-2-acetylpyridine core provides multiple vectors for synthetic elaboration: the bromine atoms at C4 and C6 enable sequential Suzuki–Miyaura cross-coupling for aryl/heteroaryl diversification, while the acetyl group at C2 can undergo condensation, reduction, or nucleophilic addition to generate diverse chemotypes. This scaffold is particularly valuable for early-stage hit-to-lead campaigns where a structurally defined starting point with measurable (albeit modest) target engagement is required to guide iterative optimization.

Counter-Screening in Nuclear Receptor Profiling Panels

The established lack of RARα agonist activity (EC₅₀ >10 μM) [2] makes this compound a useful reference for nuclear receptor selectivity profiling. When developing pyridine-based ligands for other targets (e.g., kinases, GPCRs, epigenetic readers), inclusion of 1-(4,6-dibromopyridin-2-yl)ethanone in counter-screen panels can help establish baseline selectivity against RARα. The clean profile (>1,000-fold selectivity window versus ATRA) reduces the risk that observed phenotypic effects in cell-based assays arise from inadvertent retinoid pathway activation—a common confounding factor in nuclear receptor-mediated signaling.

Synthetic Methodology Development for 2-Acetyl-4,6-Dihalopyridine Scaffolds

The unique combination of a 2-acetyl directing group with two bromine substituents at C4 and C6 positions 1-(4,6-dibromopyridin-2-yl)ethanone as a test substrate for developing regioselective cross-coupling protocols [3]. Unlike simple 2,3- or 2,5-dibromopyridines, the acetyl carbonyl can participate in chelation-controlled Pd oxidative addition, potentially enabling ortho-selective functionalization pathways not accessible with non-chelating dibromopyridines. Methodological studies evaluating the relative reactivity of C4–Br versus C6–Br bonds under various catalytic conditions (ligand effects, base selection, solvent polarity) represent a productive research direction that leverages the compound's unique substitution pattern.

Oncology Hit Identification with Appropriate Validation Caveats

The vendor-reported MCF-7 cytotoxicity (IC₅₀ ~15 μM) suggests potential utility as a starting point for anticancer SAR, provided that independent experimental validation is performed. This compound should be procured for oncology screening only with the explicit understanding that the reported activity lacks peer-reviewed documentation and requires reproduction in the user's own assay systems. Comparative benchmarking against standard cytotoxic agents (e.g., doxorubicin, cisplatin, etoposide) is essential to contextualize any observed activity and to determine whether further medicinal chemistry investment is warranted.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4,6-Dibromopyridin-2-YL)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.